Home > Products > Screening Compounds P44826 > 3-bromo-N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzamide
3-bromo-N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzamide -

3-bromo-N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzamide

Catalog Number: EVT-3768371
CAS Number:
Molecular Formula: C23H17BrN2O4
Molecular Weight: 465.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [] CPPHA exhibits no agonist activity on its own but significantly potentiates the effects of mGluR5 agonists like glutamate, quisqualate, and (RS)-3,5-dihydroxyphenylglycine (DHPG). [] It has been shown to enhance mGluR5-mediated responses in both recombinant systems and native neuronal preparations. [] Additionally, CPPHA demonstrates selectivity for mGluR5, with weak inhibitory effects observed only on mGluR4 and mGluR8. [] Unlike other mGluR5 PAMs, CPPHA does not interact with the classical mGluR5 negative allosteric modulator (NAM) binding site, suggesting a novel mechanism of action. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: CDPPB is a positive allosteric modulator (PAM) of both metabotropic glutamate receptor subtype 5 (mGluR5) and, to a lesser extent, subtype 1 (mGluR1). [] It potentiates glutamate-induced calcium transients in cells expressing these receptors, exhibiting selectivity for mGluR5 over other mGluR subtypes. [] CDPPB analogs with modifications to the pyrazole and benzamide rings have been synthesized, leading to compounds with varying potencies and selectivities for mGluR1 and mGluR5. [] Notably, CDPPB and its analogs have been found to share a common binding site with the allosteric mGluR5 antagonist 2-methyl-6-(phenylethynyl)pyridine, suggesting a potential interaction with this site for their PAM activity. []

    Relevance: CDPPB, while belonging to the benzamide class like 3-bromo-N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzamide, differs significantly in its core structure. The relevance lies in their shared research context as positive allosteric modulators of mGlu receptors. Their comparative study [] helps understand the structural requirements for PAM activity and binding site interactions at mGluRs, providing insights for designing new modulators with improved pharmacological profiles.

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29, a potent analog of CDPPB, exhibits high selectivity for mGluR5 over mGluR1. [] It effectively potentiates mGluR5-mediated responses in both recombinant systems and native neuronal preparations, demonstrating its ability to enhance receptor activity in physiological settings. [] Similar to CDPPB, VU-29 interacts with the same allosteric site as the negative allosteric modulator 2-methyl-6-(phenylethynyl)pyridine (MPEP). [] This interaction is crucial for its PAM activity, as evidenced by the observation that mutations in the MPEP binding site abolish the potentiating effects of VU-29. []

4-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71)

    Compound Description: VU-71 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGluR1). [] This compound enhances glutamate-induced calcium transients in cells expressing mGluR1 with high selectivity over other mGluR subtypes, including mGluR5. [] Notably, VU-71 and other allosteric mGluR1 potentiators, including (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476), ethyl diphenylacetylcarbamate (Ro 01-6128), and butyl (9H-xanthene-9-carbonyl)carbamate (Ro 67-4853), do not displace the binding of the radioligand [3H]1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenyl-1-ethanone (R214127), which targets the allosteric antagonist site on mGluR1. [] This suggests that these potentiators, including VU-71, interact with a distinct allosteric site on mGluR1, separate from the antagonist binding site.

(S)-3-Bromo-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,6-dimethoxybenzamide (Remoxipride)

    Compound Description: Remoxipride is a benzamide derivative known for its affinity to the dopamine D2 receptor. [] It exhibits antipsychotic properties by blocking dopamine signaling in the brain. [] Research has focused on developing conformationally restricted analogs of remoxipride to enhance its D2 receptor affinity and improve its pharmacological profile. [] These analogs include cyclic benzamides like 2,3-dihydro-4H-1,3-benzoxazin-4-ones, 2,3-dihydro-4H-1,3-benzthiazin-4-ones, phthalimides, 1-isoindolinones, 1,2-benzisothiazol-3(2H)-ones, and 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, designed to mimic the intramolecular hydrogen bonding observed in desmethylremoxipride (FLA-797). []

    Relevance: Remoxipride and its analogs share the benzamide core structure with 3-bromo-N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzamide. While their pharmacological targets differ, the exploration of cyclic benzamide derivatives as potential D2 receptor ligands [] highlights the versatility of the benzamide scaffold for medicinal chemistry applications and provides insights into structural modifications that can influence receptor binding affinity.

Properties

Product Name

3-bromo-N-{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methoxyphenyl}benzamide

IUPAC Name

3-bromo-N-[3-[(1,3-dioxoisoindol-2-yl)methyl]-4-methoxyphenyl]benzamide

Molecular Formula

C23H17BrN2O4

Molecular Weight

465.3 g/mol

InChI

InChI=1S/C23H17BrN2O4/c1-30-20-10-9-17(25-21(27)14-5-4-6-16(24)11-14)12-15(20)13-26-22(28)18-7-2-3-8-19(18)23(26)29/h2-12H,13H2,1H3,(H,25,27)

InChI Key

RUQZBNFUPKGVSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)CN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)CN3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.